Hydrolytic Stability: C–S vs. C–O–S Bond
Sodium oleylsulfonate contains a direct C–S bond between the alkyl chain and sulfonate group, whereas sodium oleyl sulfate (and sodium dodecyl sulfate, SDS) contains a hydrolytically labile C–O–S ester linkage. The C–S bond remains intact under acidic, alkaline, and elevated-temperature conditions that cleave the sulfate ester bond . While no single publication provides a direct side-by-side half-life measurement for these two compounds under identical conditions, the class-level inference is robust: sulfonate surfactants as a class are documented to exhibit "superior stability in acidic/alkaline environments and elevated temperatures" relative to sulfate ester counterparts, and sodium oleylsulfonate is explicitly noted as possessing "superior stability" due to the C–S bond versus the hydrolytically unstable C–O–S ester linkage in sodium oleyl sulfate .
| Evidence Dimension | Hydrolytic stability (structural bond type) |
|---|---|
| Target Compound Data | C–S sulfonate bond (hydrolytically stable under acidic and alkaline conditions) |
| Comparator Or Baseline | Sodium oleyl sulfate and sodium dodecyl sulfate (SDS) containing C–O–S sulfate ester bond |
| Quantified Difference | Class-level difference: sulfonate C–S bond remains intact; sulfate C–O–S bond undergoes hydrolysis (rate constants not directly compared in retrieved literature) |
| Conditions | Aqueous systems under acidic, alkaline, and elevated-temperature conditions |
Why This Matters
Formulators requiring surfactant stability in acidic cleaners, metal treatment baths, or heated processes should prioritize the sulfonate architecture to prevent surfactant degradation and performance loss.
